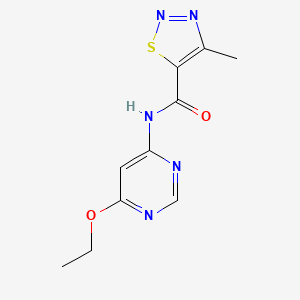

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as EPTC, is a selective herbicide that is widely used in the agricultural industry to control weeds. EPTC is a member of the thiadiazole family of herbicides, which are known for their low toxicity and high selectivity.

Scientific Research Applications

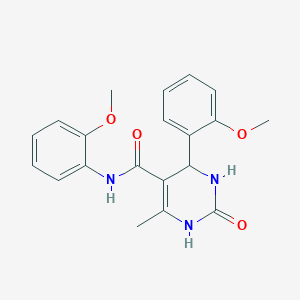

Synthesis and Antitumor Activity

One study describes the discovery of a series of substituted thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. A compound from this series demonstrated complete tumor regressions with low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML), underscoring the potential of thiazole derivatives in cancer treatment (Lombardo et al., 2004).

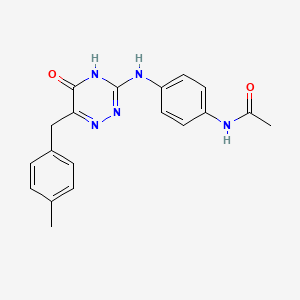

Antimicrobial and Anti-inflammatory Agents

Another research direction involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These compounds were screened for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects, highlighting the versatility of thiazole derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

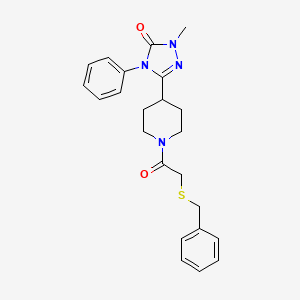

Antihypertensive Agents

Research into thiazole derivatives also extends to cardiovascular diseases, with some compounds showing promising antihypertensive α-blocking activity. The synthesis and reactions of certain thiosemicarbazides, triazoles, and Schiff bases as antihypertensive agents highlight the potential of thiazole derivatives in managing blood pressure, showcasing low toxicity and good efficacy (Abdel-Wahab et al., 2008).

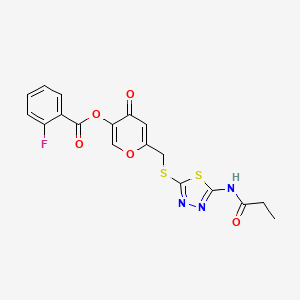

Antiulcer Agents

Investigations into the development of antiulcer agents have identified imidazo[1,2-a]pyridines substituted at the 3-position, derived from thiazole compounds, as potential candidates. These compounds were synthesized to explore their antisecretory and cytoprotective properties, with some showing good cytoprotective activities in animal models, suggesting their utility in ulcer management (Starrett et al., 1989).

Hypoglycemic Agents

The synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives has been explored for their glucokinase (GK) activating properties, with some compounds showing potent dual-acting hypoglycemic effects. Such compounds have demonstrated significant efficacy in reducing glucose levels in normal mice, indicating their potential in diabetes treatment (Song et al., 2011).

Mechanism of Action

Target of action

Pyrimidines and thiadiazoles are known to interact with various biological targets. For instance, pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes .

Mode of action

The mode of action of pyrimidines and thiadiazoles can vary widely depending on their specific structures and substitutions. They can interact with enzymes, receptors, or nucleic acids, leading to changes in cellular processes .

Biochemical pathways

Pyrimidines are involved in nucleic acid synthesis, which is a fundamental biochemical pathway in all living cells. Thiadiazoles have been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Pharmacokinetics

The ADME properties of pyrimidines and thiadiazoles can vary significantly depending on their specific structures and substitutions. Factors such as solubility, stability, and permeability can influence their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of pyrimidines and thiadiazoles depend on their specific targets and mode of action. They can lead to changes in gene expression, enzyme activity, or cellular signaling .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines and thiadiazoles .

properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)13-10(16)9-6(2)14-15-18-9/h4-5H,3H2,1-2H3,(H,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHJHSFYSUJUTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2449726.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/no-structure.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2449730.png)

![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

![5-Chloro-2-morpholinobenzo[d]oxazole](/img/structure/B2449739.png)

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)